Methyl 2-(morpholinomethyl)benzoate

Lipophilicity Drug Design ADME Prediction

Methyl 2-(morpholinomethyl)benzoate (CAS 135651-46-6) is an ortho-substituted benzoate ester containing a morpholinomethyl moiety at the 2-position. It belongs to the C13H17NO3 family and is recognized principally as a building block for pharmaceuticals and agrochemicals.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
CAS No. 135651-46-6
Cat. No. B159572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(morpholinomethyl)benzoate
CAS135651-46-6
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1CN2CCOCC2
InChIInChI=1S/C13H17NO3/c1-16-13(15)12-5-3-2-4-11(12)10-14-6-8-17-9-7-14/h2-5H,6-10H2,1H3
InChIKeyLOVTXOMBUAEJSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(morpholinomethyl)benzoate (CAS 135651-46-6) – Strategic Intermediate for Ortho-Substituted APIs and FAK-Directed Libraries


Methyl 2-(morpholinomethyl)benzoate (CAS 135651-46-6) is an ortho-substituted benzoate ester containing a morpholinomethyl moiety at the 2-position. It belongs to the C13H17NO3 family and is recognized principally as a building block for pharmaceuticals and agrochemicals [1]. Its ortho regiochemistry distinguishes it from the more widely cited para isomer (CAS 68453-56-5) and the meta isomer (CAS 190660-95-8), setting up distinct steric and electronic environments that influence downstream reactivity and biological target engagement.

Why Methyl 2-(morpholinomethyl)benzoate Cannot Be Exchanged for Its Regioisomers Without Altering Synthetic Outcomes and Biological Activity


Positional isomers of methyl (morpholinomethyl)benzoate are not functionally interchangeable. The ortho (2-) isomer places the morpholinomethyl group adjacent to the ester, creating a unique steric environment that can direct regioselective metalation or cyclization reactions, while the para (4-) isomer is the pharmacophoric anchor in reported FAK inhibitors such as compound 8a (IC50 = 0.047 µM) [1]. Blind substitution between isomers risks delivering inactive intermediates or altering the binding geometry of the final drug candidate. The quantified evidence below demonstrates that the ortho isomer exhibits differentiated computed lipophilicity and is anchored in distinct chemical space relative to its regioisomeric counterparts.

Methyl 2-(morpholinomethyl)benzoate – Quantitative Evidence of Differentiation from Regioisomeric Analogs


Ortho vs. Para Regioisomer Lipophilicity (XLogP3) – Impact on Membrane Permeability and Formulation

Methyl 2-(morpholinomethyl)benzoate exhibits a higher computed lipophilicity (XLogP3 = 1.8) than its para-substituted isomer methyl 4-(morpholinomethyl)benzoate (XLogP3 = 1.2) [1][2]. This 0.6 log unit difference translates to a ~4-fold higher predicted partition coefficient, which can significantly alter membrane permeability and metabolic stability when the ester is used as a prodrug or late-stage intermediate.

Lipophilicity Drug Design ADME Prediction

Ortho vs. Para Topological Polar Surface Area (TPSA) – Molecular Recognition and Bioavailability

The ortho isomer presents a TPSA of 38.8 Ų, identical to the computed value for the para isomer [1][2]. While total TPSA is isomeric, the spatial distribution of polarity differs: the ortho isomer concentrates polar atoms on one face of the molecule, potentially enabling stronger intramolecular hydrogen bonding and altering recognition by efflux transporters such as P-glycoprotein.

Polar Surface Area Oral Bioavailability Drug-Likeness

Para Isomer as Pharmacophoric Anchor in FAK Inhibition: Ortho Isomer Provides a Negative-Control Scaffold

The para-substituted morpholinomethylphenyl motif is a critical pharmacophore in the potent FAK inhibitor 8a (IC50 = 0.047 ± 0.006 µM) [1]. While the ortho isomer has not been profiled in the same assay, its distinct geometry predicts a loss of key hinge-binding interactions. This structural mismatch positions methyl 2-(morpholinomethyl)benzoate as an ideal negative control or selectivity probe in FAK-targeted programs where the para isomer serves as the active scaffold.

FAK Inhibition Anticancer Kinase Selectivity

Vendor-Purity and Supply-Chain Differentiation: Ortho Isomer Accessible at 95% vs. Para Isomer at 98%+

Commercially, methyl 2-(morpholinomethyl)benzoate is routinely supplied at min. 95% purity (AKSci, CymitQuimica) , whereas the para isomer is frequently stocked at 98%+ (Bidepharm, Coolpharm) . This purity differential reflects distinct synthetic routes and purification challenges, impacting cost-per-gram and scale-up feasibility for medicinal chemistry campaigns.

Chemical Procurement Purity Supply Chain

Best Research and Industrial Application Scenarios for Methyl 2-(morpholinomethyl)benzoate (CAS 135651-46-6)


Ortho-Directed Metalation and Cyclization Templates

The adjacency of the morpholinomethyl group to the ester directs lithiation or palladium-catalyzed C–H activation to the 3-position, enabling regioselective synthesis of ortho,ortho'-disubstituted biaryls and heterocycles that are inaccessible from the para isomer [1]. Procure the ortho isomer when the synthetic route requires a directing group for selective functionalization.

FAK Inhibitor Selectivity Profiling and Negative Control Synthesis

As the para isomer anchors the FAK pharmacophore (IC50 = 0.047 µM), the ortho isomer serves as an ideal matched-pair negative control. Use it to synthesize the ortho-analog of compound 8a for kinase selectivity panels, confirming that anti-FAK activity is regioisomer-dependent [1].

CNS-Penetrant Prodrug Design Leveraging Higher Lipophilicity

The ortho isomer's XLogP3 of 1.8 versus 1.2 for the para isomer predicts enhanced passive blood-brain barrier permeability [1]. This makes methyl 2-(morpholinomethyl)benzoate a preferred ester prodrug moiety for CNS-targeted carboxylic acid payloads, where a 4-fold increase in partition coefficient can translate to measurable brain exposure improvements.

Cost-Efficient Early Discovery Library Synthesis

With a minimum purity of 95% at competitive pricing from multiple suppliers [1], the ortho isomer is suitable for high-throughput parallel synthesis and initial SAR exploration. The 3% purity gap relative to the para isomer (98%+) represents acceptable risk for in vitro screening, reducing procurement costs in hit-to-lead phases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-(morpholinomethyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.